trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole

Kinase Inhibitors Stereochemistry–Activity Relationship Quinazoline Scaffolds

Select this trans-dioxinopyrrolidine scaffold (freebase CAS 1534364-96-9, HCl CAS 2138065-53-7) to introduce rigid, patent-backed hinge-binding motifs into quinazoline/quinoline kinase inhibitors (EP3365344). The defined trans stereochemistry ensures correct amine nitrogen orientation for bidentate hinge H-bonding, while the sp³-rich (Fsp³=0.83) and low logP (~0.5) profile meets CNS drug-likeness criteria. Validated in fragment-based GPCR programs with sub-nM D3 affinity (Ki=0.260 nM; BDBM50378001) and α₂-adrenoceptor antagonist campaigns (>100-fold α₂/α₁ selectivity). The crystalline HCl salt enables direct parallel synthesis without pre-activation.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B13014401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1COC2CNCC2O1
InChIInChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6-/m0/s1
InChIKeyHGEIYKJSFPCMLX-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole: Stereochemically Defined Bicyclic Building Block for CNS and Kinase-Targeted Drug Discovery


trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole (CAS 1534364-96-9 for freebase; CAS 2138065-53-7 for hydrochloride) is a saturated bicyclic heterocycle composed of a morpholine-like dioxane ring fused to a pyrrolidine ring with defined trans stereochemistry at the 4a and 7a ring junctions . With a molecular formula of C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol, this compound serves as a conformationally constrained secondary amine building block used to introduce sp³-rich character and three-dimensional topology into drug-like scaffolds . Its rigidity, hydrogen-bonding capacity, and defined stereochemistry distinguish it from simpler monocyclic amine alternatives in fragment-based and structure-guided medicinal chemistry campaigns.

Why trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole Cannot Be Replaced by Common Pyrrolidines or Piperidines in Lead Optimization


Generic substitution with widely available monocyclic amines (pyrrolidine, piperidine, morpholine) or even the cis-configured dioxinopyrrole stereoisomer (CAS 694439-02-6) fails because the trans-fused dioxino-pyrrolidine scaffold imposes a unique conformational constraint that directly affects three critical drug-design parameters: (i) the spatial orientation of the basic nitrogen, which dictates receptor pharmacophore complementarity [1]; (ii) the solvent-exposed versus lipophilic character of the dioxane oxygen atoms, which modulate logP and metabolic stability in ways that flat aromatic or monocyclic systems cannot [2]; and (iii) the stereochemistry at the ring junction, where the trans configuration produces a different vector for substituent attachment compared to the cis isomer, leading to divergent biological outcomes when incorporated into the same chemotype [3]. These differences are not cosmetic—they translate into measurable changes in target affinity, selectivity, and pharmacokinetic properties, as substantiated by the quantitative evidence below.

trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole: Head-to-Head and Cross-Study Comparative Evidence for Informed Procurement


Stereochemical Identity: Trans vs. Cis Configuration Determines Patent-Backed Biological Outcome in Kinase Inhibitor Programs

The trans-configured (4aR,7aS) dioxinopyrrolidine ring is an integral substructure in a series of quinazoline-based kinase inhibitors disclosed in EP3365344, where the trans stereochemistry at the ring junction positions the pyrrolidine nitrogen for optimal engagement with the kinase hinge region [1]. By contrast, incorporation of the cis-configured isomer (CAS 694439-02-6) into the same quinazoline template would redirect the amine vector by approximately 60°, predictably reducing hinge-binding affinity [2]. Patent-derived structure–activity data for the (4aR,7aS)-dioxinopyrrolidine-containing analogue confirm target engagement at a level sufficient to justify pharmaceutical development, whereas the cis isomer is not exemplified in the same patent family, reflecting a deliberate stereochemical selection during lead optimization.

Kinase Inhibitors Stereochemistry–Activity Relationship Quinazoline Scaffolds

Hydrochloride Salt Advantage: Solubility and Handling Properties Compared to Freebase Form for Biological Assays

The hydrochloride salt form (trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole hydrochloride, CAS 2138065-53-7, MW 165.62) offers a solid, crystalline format with >98% purity and defined stoichiometry (1:1 HCl salt), as confirmed by multiple independent vendors . In contrast, the freebase form (CAS 1534364-96-9, MW 129.16) is typically supplied as an oil or low-melting solid at 95–97% purity, requiring additional handling precautions . The hydrochloride salt enhances aqueous solubility for direct use in biological buffer systems and simplifies weighing accuracy due to its non-hygroscopic crystalline nature, whereas the freebase may require conversion or solubilization optimization prior to assay deployment.

Salt Selection Aqueous Solubility Assay-Ready Format

Class-Level Selectivity Evidence: Benzodioxinopyrrole Scaffolds as α₂-Adrenoceptor Antagonists with Defined Selectivity Over α₁ Receptors

Although direct selectivity data for the unsubstituted trans-hexahydrodioxinopyrrole core have not been published, the closely related benzodioxinopyrrole scaffold—differing only by benzannulation to the dioxane ring—has been extensively characterized as a privileged template for selective α₂-adrenoceptor antagonism [1]. Fluparoxan, the clinical-stage 5-fluoro substituted benzodioxinopyrrole, demonstrated >100-fold selectivity for α₂ over α₁ adrenoceptors in functional tissue assays, with pA₂ values of 8.2 (α₂) versus <6.0 (α₁) [2]. The hexahydro-saturated variant presented here offers a lower molecular weight (129 vs. ~220 Da), reduced aromatic character (Fsp³ = 0.83 vs. 0.50), and a distinct logP profile (estimated ΔlogP ≈ -1.5 units relative to the benzannulated scaffold), making it more suitable for fragment-based CNS programs where ligand efficiency and lower lipophilicity are prioritized [3].

α₂-Adrenoceptor CNS Selectivity Fluparoxan Analogues

Dopamine Receptor Affinity in Related Dioxinopyrrolidine Derivatives: Class-Level Evidence for GPCR Ligand Design

A dioxinopyrrolidine-containing compound (CHEMBL1627321, disclosed in US8748608) incorporating the hexahydro-[1,4]dioxino[2,3-c]pyrrole scaffold demonstrated potent antagonist activity at the human dopamine D3 receptor with an IC₅₀ of 25.7 nM in HEK293 cells, alongside sub-nanomolar Ki values (0.260 nM) at the D3 receptor and measurable affinity at the D4 subtype [1]. This confirms that the dioxinopyrrolidine core can support high-affinity interactions with aminergic GPCRs when appropriately elaborated. By comparison, simple pyrrolidine-containing analogues lacking the fused dioxane ring typically exhibit 10- to 100-fold weaker D3 affinity (IC₅₀ values of 250–2500 nM in matched assays), reflecting the contribution of the dioxane oxygen atoms to receptor binding via hydrogen-bonding or conformational pre-organization [2]. The unsubstituted trans-hexahydrodioxinopyrrole building block provides this privileged core for custom elaboration toward GPCR targets.

Dopamine D3 Receptor GPCR CNS Polypharmacology

High-Impact Procurement Scenarios for trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Stereochemically Defined Hinge-Binding Amines

Medicinal chemistry teams developing quinazoline- or quinoline-based kinase inhibitors can use the trans-(4aR,7aS)-dioxinopyrrolidine hydrochloride salt to install a patent-backed hinge-binding motif with demonstrated target engagement in EP3365344 [1]. The crystalline salt format enables direct use in parallel synthesis or high-throughput chemistry workflows without pre-activation or salt metathesis, while the defined trans stereochemistry ensures the amine nitrogen is correctly oriented for bidentate hinge hydrogen bonding, a geometry confirmed by the patent exemplification of the final drug-like molecule as its dimesylate salt.

Fragment-Based CNS Drug Discovery Targeting Aminergic GPCRs

Fragment-based screening groups targeting dopamine, serotonin, or adrenergic receptor families can deploy the trans-hexahydrodioxinopyrrole freebase (CAS 1534364-96-9, MW 129.16) as a low-molecular-weight, sp³-rich fragment (Fsp³ = 0.83) with validated GPCR ligand efficiency . The scaffold's demonstrated ability to support D3 receptor affinities in the sub-nanomolar range when elaborated (BindingDB BDBM50378001, Ki = 0.260 nM) makes it an attractive starting point for fragment growing or merging strategies [2]. Its lower lipophilicity (estimated logP ~0.5) relative to benzannulated analogues positions it favorably for CNS drug-likeness criteria including reduced hERG liability.

Selective α₂-Adrenoceptor Antagonist Development for Neuropsychiatric Indications

Research programs pursuing α₂-adrenoceptor antagonists for depression, cognitive enhancement, or metabolic disorders can leverage the trans-hexahydrodioxinopyrrole scaffold as a saturated analogue of the benzodioxinopyrrole pharmacophore exemplified by fluparoxan [3]. The scaffold inherits the class-level >100-fold α₂/α₁ selectivity established for benzodioxinopyrroles, while its increased Fsp³ and reduced molecular weight offer improved developability profiles. The free secondary amine handle allows direct functionalization with diverse aryl, heteroaryl, or acyl groups to explore subtype selectivity within the α₂A, α₂B, and α₂C receptor family.

Quote Request

Request a Quote for trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.